molecular formula C12H17NO2 B1293865 N-(4-Butoxyphenyl)acetamide CAS No. 23563-26-0

N-(4-Butoxyphenyl)acetamide

Cat. No. B1293865
CAS RN: 23563-26-0
M. Wt: 207.27 g/mol
InChI Key: JYMFGHFNWSMPBP-UHFFFAOYSA-N
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Description

N-(4-Butoxyphenyl)acetamide is a chemical compound that belongs to the class of acetamide derivatives. While the provided papers do not directly discuss N-(4-Butoxyphenyl)acetamide, they do provide insights into similar compounds, which can help infer certain aspects of its chemistry. For instance, compounds with similar structures have been synthesized and analyzed for their electronic, biological, and physical properties, as well as their potential applications in pharmaceuticals .

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves the reaction of an appropriate amine with an acyl chloride or an acid anhydride in the presence of a suitable solvent and catalyst. For example, N-Phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized using tetrahydrofuran (THF) as the solvent and anhydrous potassium carbonate as the catalyst . Similarly, N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide was synthesized from 4-phenoxyphenol and 2-chloroacetyl methylamine, with DMF as the solvent and potassium carbonate as the catalyst . These methods could potentially be adapted for the synthesis of N-(4-Butoxyphenyl)acetamide.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using various spectroscopic techniques such as MS, FT-IR, NMR, UV-visible, and X-ray diffraction analysis . For instance, the three-dimensional structure of an indole acetamide derivative was determined using single-crystal X-ray diffraction studies . These techniques could be employed to determine the molecular structure of N-(4-Butoxyphenyl)acetamide.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions depending on their functional groups. The papers provided do not detail specific reactions for N-(4-Butoxyphenyl)acetamide, but they do discuss the reactivity of similar compounds. For example, the electronic properties and reactivity of N-[4-(Ethylsulfamoyl)phenyl]acetamide were analyzed using molecular electrostatic potential (MEP) analysis in different solvents . Such analyses can provide insights into the types of chemical reactions that N-(4-Butoxyphenyl)acetamide might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be predicted using computational methods such as density functional theory (DFT) calculations. For example, the vibrational spectroscopic assignment for an acetamide compound was determined by quantum computation . Additionally, the stability of the compound was investigated using energy frameworks and atom in molecule (AIM) calculations . These methods could be applied to N-(4-Butoxyphenyl)acetamide to predict its properties.

Scientific Research Applications

Pesticidal Properties

N-(4-Butoxyphenyl)acetamide and its derivatives have shown potential as pesticides. Studies have focused on characterizing these compounds using techniques like X-ray powder diffraction to understand their structural properties, which are crucial for their pesticidal efficacy. Derivatives such as N-alkyl-2,4-dichlorophenoxyacetamide and N-aryl-2,4-dichlorophenoxyacetamide have been studied for their potential as new pesticides (Olszewska, Pikus, & Tarasiuk, 2008); (Olszewska, Tarasiuk, & Pikus, 2009); (Olszewska, Tarasiuk, & Pikus, 2011).

Antimicrobial and Antifungal Applications

Some derivatives of N-(4-Butoxyphenyl)acetamide have been explored for their antimicrobial and antifungal properties. For instance, N-((Diphenylamino)methyl)acetamide and its metal complexes have been evaluated for these activities, showing promising results (Muruganandam, Kumar, & Balasubramanian, 2013).

Anticancer Studies

Research has also been conducted on N-(4-Butoxyphenyl)acetamide derivatives for their potential anticancer activities. Compounds like N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have shown considerable activity against various cancer cell lines, highlighting the role of these compounds in cancer research (Yurttaş, Tay, & Demirayak, 2015).

Two-Photon Absorption Enhancement

In the field of optics, N-(4-Butoxyphenyl)acetamide derivatives like triphenylamine derivatives have been synthesized and studied for their two-photon absorption properties. These studies help in understanding the electronic structure and photon interaction mechanisms in these compounds (Wang, Wang, Zhao, Jiang, Yang, Fang, Zhou, & Cheng, 2008).

Safety And Hazards

When handling N-(4-Butoxyphenyl)acetamide, avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

N-(4-butoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-4-9-15-12-7-5-11(6-8-12)13-10(2)14/h5-8H,3-4,9H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMFGHFNWSMPBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066910
Record name Acetamide, N-(4-butoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Butoxyphenyl)acetamide

CAS RN

23563-26-0
Record name N-(4-Butoxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23563-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(4-butoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023563260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(4-butoxyphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N-(4-butoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-butoxyphenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.566
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JC Duffy, JC Dearden, C Rostron - Journal of Pharmacy and …, 2001 - academic.oup.com
Many of the non-steroidal anti-inflammatory drugs (NSAIDs) currently marketed produce severe gastro-toxic side effects. The benefits of producing NSAIDs without these side effects are …
Number of citations: 82 academic.oup.com
JB Choi, DW Seol, HS Do, HY Yang, TM Kim, YG Byun… - Molecular Therapy, 2023 - cell.com
Fabry disease (FD), a lysosomal storage disorder, is caused by defective α-galactosidase (GLA) activity, which results in the accumulation of globotriaosylceramide (Gb3) in endothelial …
Number of citations: 2 www.cell.com

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